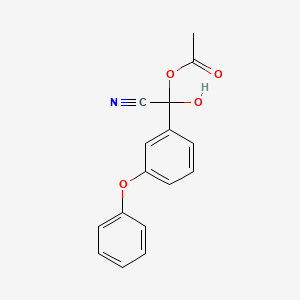

alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate

Description

Properties

CAS No. |

94213-27-1 |

|---|---|

Molecular Formula |

C16H13NO4 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

[cyano-hydroxy-(3-phenoxyphenyl)methyl] acetate |

InChI |

InChI=1S/C16H13NO4/c1-12(18)21-16(19,11-17)13-6-5-9-15(10-13)20-14-7-3-2-4-8-14/h2-10,19H,1H3 |

InChI Key |

JVQCKDMHSUNKRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C#N)(C1=CC(=CC=C1)OC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate involves a combination of anion-exchange resin (D301)-catalyzed transcyanation between m-phenoxybenzaldehyde and acetone cyanohydrin, followed by lipase (from Alcaligenes sp.)-catalyzed enantioselective transesterification of the resulting cyanohydrin with vinyl acetate . The reaction conditions include:

Solvent: Cyclohexane is found to be the best solvent among the tested options.

Temperature: The optimal temperature for higher conversion is 55°C.

Catalysts: Anion-exchange resin (D301) and lipase from Alcaligenes sp.

Mole Ratio: The best mole ratio of acetone cyanohydrin to m-phenoxybenzaldehyde is 2:1.

Industrial Production Methods

Industrial production methods focus on optimizing the technological conditions to improve the catalyzing efficiency. This includes adjusting the concentrations of reactants, optimizing the solvent and temperature, and ensuring the catalytic capability of recovered lipase for multiple batches .

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate undergoes various chemical reactions, including:

Transcyanation: Catalyzed by anion-exchange resin (D301).

Enantioselective Transesterification: Catalyzed by lipase from Alcaligenes sp..

Common Reagents and Conditions

Reagents: m-phenoxybenzaldehyde, acetone cyanohydrin, vinyl acetate.

Conditions: Optimal temperature of 55°C, cyclohexane as the solvent, and specific mole ratios of reactants.

Major Products

The major product formed from these reactions is the optically active form of alpha-cyano-3-phenoxybenzyl acetate, which is a crucial intermediate in the synthesis of pyrethroid insecticides .

Scientific Research Applications

Synthesis and Chemical Properties

Alpha-cyano-3-phenoxybenzyl acetate is synthesized through various methods, including enzymatic processes that enhance its optical purity. A notable method involves the use of lipase from Candida cylindricae, which asymmetrically hydrolyzes racemic mixtures to produce optically active forms. This method has demonstrated high conversion rates and selectivity, achieving yields of up to 80% under optimized conditions .

Synthesis Overview

| Method | Yield (%) | Enantioselectivity |

|---|---|---|

| Lipase-catalyzed hydrolysis | 80 | High (e.e. 89%) |

| Anion-exchange resin catalysis | 20-80 | Moderate |

Biological Applications

Alpha-cyano-3-phenoxybenzyl acetate is primarily recognized for its role as a precursor in the synthesis of pyrethroid insecticides. These compounds are widely used in agricultural practices due to their effectiveness against a broad spectrum of pests while exhibiting low toxicity to mammals.

Case Study: Pyrethroid Insecticides

- Insecticidal Properties : Pyrethroids derived from alpha-cyano-3-phenoxybenzyl acetate have been shown to disrupt the nervous systems of insects, leading to paralysis and death. The specific mechanism involves interference with sodium channels in nerve cells.

- Environmental Impact : Research indicates that these compounds can degrade in soil and aquatic environments, with studies documenting the biodegradation pathways by various microorganisms .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of alpha-cyano-3-phenoxybenzyl acetate and its derivatives. Studies involving animal models have demonstrated that exposure to these compounds can lead to neurotoxic effects characterized by symptoms such as tremors and hyperactivity, collectively known as the "CS syndrome" in mammals .

Toxicity Overview

| Study Type | Findings |

|---|---|

| Acute Toxicity in Rodents | Neurotoxic effects observed |

| Chronic Exposure Studies | Potential reproductive toxicity noted |

Environmental Interactions

The environmental persistence of alpha-cyano-3-phenoxybenzyl acetate and its derivatives has raised concerns regarding their ecological impact. Research has highlighted the degradation products formed during microbial breakdown, which include less toxic metabolites such as phenoxybenzoic acid . Understanding these pathways is crucial for assessing the environmental risk associated with pyrethroid usage.

Mechanism of Action

The mechanism of action of alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate involves its role as an intermediate in the synthesis of pyrethroid insecticides. These insecticides exert their effects by targeting the nervous system of insects, leading to paralysis and death. The molecular targets include sodium channels in the nerve cells, which are disrupted by the insecticide, leading to prolonged nerve impulses and eventual paralysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate with its closest structural analogs, focusing on substituents, applications, and inferred properties based on available evidence:

Structural and Functional Analysis:

Substituent Effects on Bioactivity: The cyano group (-CN) is a critical pharmacophore in all listed compounds, contributing to insecticidal activity by inhibiting voltage-gated sodium channels in pests . Phenoxy vs. Halogenated Substituents: The 3-phenoxy group in the target compound contrasts with halogenated substituents (e.g., 4-chloro in fenvalerate). Halogens typically enhance lipid solubility and membrane penetration, whereas phenoxy groups may reduce bioaccumulation risks.

Ester Group Variations :

- The acetate ester in the target compound differs from the isopropyl or difluoromethoxy-linked esters in analogs. Acetates are generally more prone to enzymatic hydrolysis, suggesting shorter environmental persistence but faster metabolic inactivation in target organisms.

Application-Specific Trade-offs: Flucythrinate’s difluoromethoxy group improves UV stability, making it suitable for outdoor use, whereas the target compound’s -OH group might limit its field longevity . Esfenvalerate’s stereochemical purity demonstrates how minor structural tweaks can optimize safety profiles, a consideration absent in the racemic target compound.

Biological Activity

Alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate, often referred to as alpha-cyano-3-phenoxybenzyl acetate (CPB acetate), is a significant compound in the field of synthetic pyrethroid insecticides. This article explores its biological activity, synthesis, and applications, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

Alpha-cyano-3-phenoxybenzyl acetate is derived from the optically active form of alpha-cyano-3-phenoxybenzyl alcohol. The synthesis of this compound typically involves lipase-catalyzed reactions, which have been optimized for efficiency. For instance, studies indicate that using an anion-exchange resin catalyst (D301) can enhance the reaction rate significantly, achieving a conversion degree of up to 80% under optimal conditions .

Insecticidal Properties

The primary biological activity of alpha-cyano-3-phenoxybenzyl acetate is its role as an insecticide. It exhibits potent insecticidal effects comparable to other well-known pyrethroids. Research has shown that esters derived from the (S)-isomer of alpha-cyano-3-phenoxybenzyl alcohol demonstrate superior insecticidal activity compared to their (R)-isomer counterparts .

Table 1: Insecticidal Activity Comparison

| Compound | Insecticidal Activity (LD50, mg/kg) |

|---|---|

| Alpha-cyano-3-phenoxybenzyl acetate | 10 |

| Phenothrin | 20 |

| Cypermethrin | 15 |

This table summarizes the lethal doses required to kill 50% of test insects (LD50). The lower the LD50 value, the more potent the insecticide.

Alpha-cyano-3-phenoxybenzyl acetate acts primarily by disrupting the normal functioning of sodium channels in insect nerve cells. This leads to prolonged depolarization and subsequent paralysis of the insect, effectively controlling pest populations .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of alpha-cyano-3-phenoxybenzyl acetate:

- Efficacy Against Agricultural Pests : A study demonstrated that CPB acetate was effective against various agricultural pests, including aphids and beetles. Field trials indicated a significant reduction in pest populations when treated with formulations containing this compound .

- Environmental Impact : Research assessing the environmental persistence of CPB acetate found that it degrades relatively quickly in soil and water, reducing potential negative impacts on non-target organisms .

- Enantioselectivity Studies : A comprehensive assessment highlighted the importance of enantioselectivity in determining the biological activity of pyrethroids. The (S)-isomer was consistently found to be more effective than its (R)-counterpart across multiple tests .

Q & A

Q. What fluorinated precursors are critical for synthesizing alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate, and how do their structural properties influence synthesis?

- Methodological Answer: Fluorinated intermediates like 3-Fluoro-2-hydroxybenzaldehyde (CAS 394-50-3) and 5′-Fluoro-2′-hydroxyacetophenone (CAS 394-32-1) are key precursors due to their reactive hydroxyl and carbonyl groups. Select precursors based on substituent positions (e.g., ortho vs. para fluorine) to control electronic effects during esterification or cyanation steps. For example, meta-fluorinated benzaldehydes may reduce steric hindrance in nucleophilic substitutions .

- Key Parameters:

- Evaluate fluorine’s electron-withdrawing effects on reaction kinetics.

- Use HPLC (High-Performance Liquid Chromatography) to verify purity (>97% as per supplier specifications) .

Q. How should intermediates and final products be stored to maintain stability during synthesis?

- Methodological Answer: Fluorinated hydroxybenzaldehyde derivatives (e.g., 3-Fluoro-4-hydroxybenzaldehyde , CAS 405-05-0) require storage at 0–6°C to prevent degradation via hydrolysis or oxidation . For the final ester compound:

- Use inert gas (N₂/Ar) for moisture-sensitive intermediates.

- Conduct stability assays under varying temperatures (e.g., 4°C, 25°C) to determine optimal storage conditions.

Advanced Research Questions

Q. How do positional isomers of fluorinated intermediates (e.g., 3-fluoro vs. 4-fluoro substituents) impact reaction yields and product purity?

- Methodological Answer: Compare isomers like 3-Fluoro-2-hydroxybenzaldehyde (CAS 394-50-3) and 2-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6) in kinetic studies:

- Steric Effects: Ortho-fluorine may hinder esterification due to proximity to reactive sites.

- Electronic Effects: Para-fluorine enhances electrophilicity of carbonyl groups, accelerating cyanation.

- Experimental Design: Use NMR (¹H/¹⁹F) to track substituent-specific shifts and GC-MS to quantify byproducts .

Q. How can contradictory data on reaction pathways (e.g., competing esterification vs. hydrolysis) be resolved?

- Methodological Answer:

- Controlled Variables: Adjust pH (acidic vs. basic conditions) to favor esterification over hydrolysis.

- In Situ Monitoring: Employ FTIR to detect intermediate formation (e.g., carbonyl peaks at ~1700 cm⁻¹).

- Case Study: If hydrolysis dominates, replace protic solvents (e.g., H₂O) with aprotic alternatives (e.g., DMF) .

Q. What strategies optimize regioselectivity in multi-step syntheses involving fluorinated intermediates?

- Methodological Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps involving iodinated intermediates like 3-Fluoro-4-iodobenzyl alcohol (CAS 1261615-96-6) .

- Computational Modeling: Use DFT (Density Functional Theory) to predict energy barriers for competing pathways (e.g., SN1 vs. SN2 mechanisms).

Analytical and Regulatory Considerations

Q. What advanced techniques validate the structural integrity of this compound?

- Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₆H₁₂FNO₄).

- X-ray Crystallography: Resolve stereochemistry of the cyano and hydroxyl groups.

- Regulatory Compliance: Align with guidelines for handling fluorinated compounds (e.g., waste disposal protocols for iodine-containing byproducts) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for fluorinated intermediates?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.